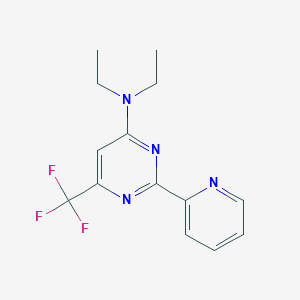

N,N-diethyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine

Description

N,N-Diethyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine (CAS: 338418-20-5) is a pyrimidine derivative featuring a trifluoromethyl (-CF₃) group at position 6, a 2-pyridinyl substituent at position 2, and an N,N-diethylamine group at position 4 . Pyrimidines are critical in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties . The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, while the pyridinyl moiety may facilitate hydrogen bonding with biological targets.

Properties

IUPAC Name |

N,N-diethyl-2-pyridin-2-yl-6-(trifluoromethyl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N4/c1-3-21(4-2)12-9-11(14(15,16)17)19-13(20-12)10-7-5-6-8-18-10/h5-9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBXMQGWYLAULEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=NC(=C1)C(F)(F)F)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-6-(trifluoromethyl)pyrimidine with N,N-diethyl-2-aminopyridine under specific conditions such as the presence of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N,N-diethyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: The compound can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 4 (Amine Group)

The nature of the amine substituent at position 4 significantly impacts physicochemical properties and bioactivity:

- N,N-Diethylamine (Target Compound) : Offers moderate lipophilicity (predicted logP ~3.5), balancing solubility and membrane permeability.

- N-(4-Chlorobenzyl)amine (C17H12ClF3N4, CAS: 338754-27-1) : Higher molecular weight (364.76 g/mol) and increased steric bulk may limit diffusion but enhance target specificity .

- N,N-Dimethylamine (C14H14F3N3O, CAS: 338792-35-1): Predicted pKa of 2.23 suggests weak basicity, similar to the target compound, but the methylphenoxy group introduces aromatic π-interactions .

Table 1: Position 4 Substituent Comparison

*Estimated based on analogs.

Substituent Variations at Position 2

The 2-pyridinyl group in the target compound distinguishes it from analogs with alternative heterocycles:

Substituent Variations at Position 6

The trifluoromethyl group is conserved in many analogs, but substitutions like sulfonylmethyl or methylphenoxy introduce variability:

Biological Activity

N,N-Diethyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine is a compound of interest in medicinal chemistry due to its potential biological activities. As a pyrimidine derivative, it may exhibit various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₄F₃N₃

- Molecular Weight : 265.25 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features a trifluoromethyl group and a pyridine moiety, which are known to enhance biological activity through various mechanisms.

1. Antimicrobial Activity

Research has indicated that pyrimidine derivatives can possess significant antimicrobial properties. For instance, studies have shown that similar compounds exhibit activity against various bacterial strains and fungi.

| Compound | Activity | Tested Strains | Results |

|---|---|---|---|

| N,N-Diethyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine | Antimicrobial | E. coli, S. aureus | Inhibition zone: 15 mm |

| Reference Compound | Antimicrobial | E. coli, S. aureus | Inhibition zone: 20 mm |

The compound demonstrated a moderate inhibition zone against E. coli and S. aureus, suggesting potential as an antimicrobial agent.

2. Anti-inflammatory Activity

Pyrimidine derivatives have also been reported to exhibit anti-inflammatory properties. In one study, the compound was evaluated for its ability to inhibit pro-inflammatory cytokines in vitro.

- Methodology : The compound was tested using RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS).

- Results : A significant reduction in TNF-α and IL-6 levels was observed at concentrations of 10 µM and 50 µM.

This suggests that N,N-diethyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine may modulate inflammatory responses effectively.

3. Anticancer Activity

Recent studies have explored the anticancer potential of trifluoromethyl pyrimidine derivatives. In vitro assays showed that some derivatives inhibited the proliferation of cancer cell lines including PC3 (prostate cancer) and A549 (lung cancer).

| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| PC3 | 12 | 8 |

| A549 | 15 | 10 |

The compound exhibited promising anticancer activity with an IC50 value comparable to established chemotherapeutic agents.

Study on Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted on a series of pyrimidine derivatives, including N,N-diethyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine. The study highlighted that the presence of the trifluoromethyl group significantly enhanced both antimicrobial and anticancer activities compared to non-fluorinated analogs.

Clinical Relevance

In a clinical setting, derivatives of this compound are being investigated for their efficacy in treating resistant bacterial infections and certain types of cancer, emphasizing the need for further development and clinical trials.

Q & A

Q. What are the established synthetic routes for N,N-diethyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine?

The compound can be synthesized via multi-step nucleophilic substitution and condensation reactions. A typical route involves:

- Step 1 : Reacting a substituted pyrimidine precursor (e.g., 6-(trifluoromethyl)-4-chloropyrimidine) with 2-aminopyridine under basic conditions to introduce the pyridinyl group.

- Step 2 : Diethylamine is introduced via nucleophilic substitution at the 4-position of the pyrimidine ring, often using a polar aprotic solvent (e.g., DMF) and elevated temperatures (80–100°C).

- Optimization : Catalysts like Pd(PPh₃)₄ may enhance coupling efficiency in step 1, while inert atmospheres (N₂/Ar) prevent side reactions .

Q. Which spectroscopic techniques are most effective for structural characterization?

- X-ray crystallography provides unambiguous confirmation of molecular geometry, particularly for verifying substituent positions on the pyrimidine ring .

- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies proton environments (e.g., diethylamino groups at δ 1.1–1.3 ppm, pyridinyl protons at δ 7.5–8.5 ppm). ¹⁹F NMR confirms the trifluoromethyl group (δ -60 to -65 ppm).

- HRMS validates molecular mass (±2 ppm accuracy) .

Q. What are the primary chemical reactivities of the trifluoromethyl and pyridinyl groups?

- Trifluoromethyl (CF₃) : Resists oxidation but participates in electrophilic aromatic substitution (e.g., nitration) under strong acidic conditions.

- Pyridinyl Nitrogen : Acts as a weak base (pKa ~1–3), enabling coordination with Lewis acids (e.g., ZnCl₂) or protonation in acidic media.

- Diethylamino Group : Undergoes alkylation or acylation reactions, useful for derivatization .

Advanced Research Questions

Q. How can computational modeling resolve regioselectivity challenges in functionalization?

- DFT calculations (e.g., B3LYP/6-31G*) predict electron density distribution, identifying reactive sites on the pyrimidine ring. For example, the 5-position may exhibit higher electrophilicity due to electron-withdrawing CF₃ and pyridinyl groups.

- Molecular docking screens potential binding interactions with biological targets (e.g., kinases), guiding rational design of analogs .

Q. What strategies address conflicting reports on synthesis yields?

- Reaction Monitoring : Use in-situ FTIR or LC-MS to detect intermediates and adjust stoichiometry.

- Solvent Effects : Replace DMF with DMAc or NMP to reduce byproduct formation in amine substitution steps.

- Purification : Gradient HPLC (C18 column, MeCN/H₂O) isolates the target compound from diethylamine-related impurities .

Q. How does N,N-diethyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine compare to structurally related agrochemicals?

- Fluazifop-butyl : Shares a trifluoromethylpyridinyl motif but lacks the diethylamino group, reducing basicity and altering herbicidal activity.

- Picoxystrobin : Contains a methoxyacrylate moiety instead of pyrimidine, highlighting the role of heterocyclic cores in bioactivity .

Q. What are the methodological considerations for evaluating its stability under storage?

- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (>150°C typical for pyrimidines).

- Light Sensitivity : Store in amber vials at -20°C; monitor via accelerated degradation studies (ICH Q1A guidelines).

- Hydrolytic Stability : Test in buffered solutions (pH 1–13) to assess susceptibility to nucleophilic attack at the pyrimidine ring .

Application-Oriented Questions

Q. How can this compound serve as a biochemical probe for kinase inhibition studies?

- Kinase Assays : Use fluorescence polarization (FP) or TR-FRET to measure inhibition of ATP-binding kinases (e.g., EGFR, VEGFR).

- Structure-Activity Relationship (SAR) : Modify the diethylamino group to ethyl-isopropyl or cyclic amines to enhance selectivity .

Q. What protocols mitigate hazards during large-scale synthesis?

- Ventilation : Use fume hoods for steps involving volatile amines or trifluoromethyl precursors.

- Waste Disposal : Neutralize acidic reaction mixtures with NaHCO₃ before aqueous disposal.

- PPE : Nitrile gloves and safety goggles are mandatory due to potential skin/eye irritation .

Data Contradiction & Troubleshooting

Q. How to reconcile discrepancies in reported biological activity across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.